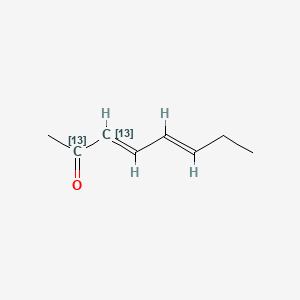

(3E,5E)-Octadien-2-one-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

126.17 g/mol |

IUPAC Name |

(3E,5E)-(2,3-13C2)octa-3,5-dien-2-one |

InChI |

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4+,7-6+/i7+1,8+1 |

InChI Key |

LWRKMRFJEUFXIB-ZWPTUIBJSA-N |

Isomeric SMILES |

CC/C=C/C=[13CH]/[13C](=O)C |

Canonical SMILES |

CCC=CC=CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to (3E,5E)-Octadien-2-one-13C2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of (3E,5E)-Octadien-2-one and its 13C2 isotopologue. It includes a compilation of available quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical concepts. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development who are interested in the use of (3E,5E)-Octadien-2-one and its labeled variants.

Introduction

(3E,5E)-Octadien-2-one is a naturally occurring conjugated dienone found in various plants and is also used as a flavoring agent.[1] Its structure, featuring a conjugated system of double bonds and a ketone functional group, makes it a subject of interest for chemical synthesis and as a potential biomarker. The isotopically labeled version, (3E,5E)-Octadien-2-one-13C2, is a valuable tool in metabolic studies, tracer experiments, and as an internal standard for quantitative analysis by mass spectrometry. This guide will delve into the core chemical properties, synthesis, and analysis of this compound and its 13C2 isotopologue.

Chemical and Physical Properties

A summary of the known physical and chemical properties of (3E,5E)-Octadien-2-one is presented below. Data for the 13C2 isotopologue is limited, but its properties are expected to be very similar to the unlabeled compound, with the exception of its molecular weight.

Table 1: Physical and Chemical Properties of (3E,5E)-Octadien-2-one

| Property | Value | Source |

| Molecular Formula | C8H12O | [2] |

| Molecular Weight | 124.18 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, green, grassy | [4] |

| Boiling Point | 185.00 to 186.00 °C @ 760.00 mm Hg (estimated) | [4] |

| 220.00 °C @ 760.00 mm Hg | [4] | |

| Specific Gravity | 0.880 to 0.890 @ 25.00 °C | [4] |

| Refractive Index | 1.50800 to 1.51600 @ 20.00 °C | [4] |

| Vapor Pressure | 0.437 mmHg @ 25.00 °C (estimated) | [4] |

| Flash Point | 146.00 °F (63.33 °C) (Tag Closed Cup) | [4] |

| Solubility | Soluble in alcohol; water (1624 mg/L @ 25 °C, estimated) | [4] |

| logP (o/w) | 1.770 (estimated) | [4] |

| CAS Number | 30086-02-3 | [2] |

Table 2: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6¹³C2H12O | |

| Molecular Weight | 126.17 g/mol |

Experimental Protocols

Synthesis of (3E,5E)-Octadien-2-one via Aldol Condensation

A common and effective method for the synthesis of (3E,5E)-Octadien-2-one is the base-catalyzed Aldol condensation of acetone with crotonaldehyde.[1][5][6]

Materials:

-

Acetone

-

Crotonaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Stirring apparatus

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium hydroxide in ethanol with cooling in an ice bath.

-

Addition of Reactants: A mixture of acetone and crotonaldehyde is slowly added to the cooled ethanolic NaOH solution via the addition funnel with continuous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure the completion of the condensation reaction.

-

Work-up: The reaction mixture is then neutralized with a dilute acid (e.g., hydrochloric acid). The resulting solution is transferred to a separatory funnel and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by vacuum distillation to yield pure (3E,5E)-Octadien-2-one.

Synthesis of this compound

The synthesis of the 13C2 isotopologue follows the same Aldol condensation protocol as the unlabeled compound, with the substitution of standard acetone with acetone-1,3-13C2 or acetone-2-13C, depending on the desired labeling pattern.

Materials:

-

Acetone-1,3-13C2 or Acetone-2-13C

-

Crotonaldehyde

-

All other reagents and equipment as listed in section 3.1.

Procedure:

The procedure is identical to the one described in section 3.1, with the 13C-labeled acetone being used in place of unlabeled acetone. The stoichiometry and reaction conditions remain the same.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of (3E,5E)-Octadien-2-one.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless injection).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard or with library data (e.g., NIST Mass Spectral Library) for identification. For the 13C2 labeled compound, the molecular ion peak and fragment ions will be shifted by +2 m/z units compared to the unlabeled compound.

Visualizations

Caption: Workflow for the synthesis and analysis of this compound.

Caption: General synthetic utility of conjugated dienones like (3E,5E)-Octadien-2-one.

Conclusion

(3E,5E)-Octadien-2-one is a compound with relevance in both natural products chemistry and the flavor industry. The availability of its 13C2 labeled isotopologue provides a powerful tool for advanced analytical and metabolic research. This guide has summarized the key chemical and physical properties of this compound and provided detailed protocols for its synthesis and analysis. The provided visualizations offer a clear overview of the synthetic workflow and the broader chemical context of this class of molecules. It is hoped that this technical guide will be a valuable resource for scientists and researchers in their endeavors.

References

- 1. (E,E)-3,5-octadien-2-one | 38284-27-4 | Benchchem [benchchem.com]

- 2. (3E,5E)-Octadien-2-one | C8H12O | CID 6434070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E,E)-3,5-Octadien-2-one | C8H12O | CID 5352876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E,E)-3,5-octadien-2-one, 30086-02-3 [thegoodscentscompany.com]

- 5. Aldol condensation - Wikipedia [en.wikipedia.org]

- 6. Aldol Condensation Reaction [sigmaaldrich.com]

An In-depth Technical Guide on the Natural Occurrence and Analysis of (3E,5E)-Octadien-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the natural occurrence of the volatile compound (3E,5E)-Octadien-2-one. It addresses the critical point that while the unlabeled form of this ketone is a natural product of lipid peroxidation in various organisms, the 13C labeled (3E,5E)-Octadien-2-one is not naturally occurring . The isotopically labeled version is a synthetic chemical, primarily utilized as an internal standard for accurate quantification in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS). This document details the natural sources of unlabeled (3E,5E)-Octadien-2-one, its biosynthetic pathway via lipid peroxidation, and provides a detailed experimental protocol for its extraction and analysis from biological matrices.

Natural Occurrence of (3E,5E)-Octadien-2-one

(3E,5E)-Octadien-2-one is a volatile organic compound that contributes to the aroma and flavor profiles of a variety of foods and other natural products. Its presence is predominantly a result of the oxidative degradation of polyunsaturated fatty acids.

Table 1: Quantitative Occurrence of (3E,5E)-Octadien-2-one in Various Natural Sources

| Natural Source | Concentration Range | Analytical Method | Reference |

| Cooked Beef | 0.1 - 10 µg/kg | HS-SPME-GC-MS | [1][2] |

| Cooked Pork | 0.5 - 15 µg/kg | HS-SPME-GC-MS | [1] |

| Oxidized Fish Oil | Detected (quantification varies) | HS-SPME-GC-MS | [3][4][5] |

| Oysters | Detected (not quantified) | GC-MS | [6] |

| Tea (Oolong and Black) | Detected (not quantified) | GC-MS | [6] |

| Milk Powder (Skim) | Detected (not quantified) | Not Specified | [7] |

| Peas, Tomato, Potato | Reportedly Present | Not Specified | [7] |

Note: Quantitative data for this compound can be highly variable depending on the specific sample, its processing, and storage conditions.

Biosynthesis of (3E,5E)-Octadien-2-one via Lipid Peroxidation

The formation of (3E,5E)-Octadien-2-one in biological systems is not a direct enzymatic synthesis but rather a consequence of the chemical process of lipid peroxidation. Polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, are the primary precursors. The process is initiated by reactive oxygen species (ROS) and proceeds through a free-radical chain reaction mechanism.

The key steps leading to the formation of (3E,5E)-Octadien-2-one are:

-

Initiation: Abstraction of a hydrogen atom from a bis-allylic position of a polyunsaturated fatty acid by a reactive oxygen species, forming a lipid radical.

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide.

-

Decomposition: The unstable lipid hydroperoxides undergo cleavage to form a variety of smaller, volatile compounds, including aldehydes and ketones. Specifically, the decomposition of certain hydroperoxide isomers of linoleic acid can lead to the formation of (3E,5E)-Octadien-2-one.[8][9][10]

Caption: Biosynthetic pathway of (3E,5E)-Octadien-2-one.

Experimental Protocol: Analysis of (3E,5E)-Octadien-2-one in Fish Oil

This section provides a detailed methodology for the extraction and quantification of (3E,5E)-Octadien-2-one from a fish oil matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents

-

Fish oil sample

-

(3E,5E)-Octadien-2-one analytical standard

-

13C labeled (3E,5E)-Octadien-2-one (internal standard)

-

Sodium chloride (NaCl)

-

Deionized water

-

Methanol (HPLC grade)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME autosampler (or manual holder)

-

Heating and agitation module for vials

-

Analytical balance

Sample Preparation

-

Weigh 1.0 g of the fish oil sample accurately into a 20 mL headspace vial.

-

Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt helps to increase the volatility of the analytes.

-

Spike the sample with a known concentration of the 13C labeled (3E,5E)-Octadien-2-one internal standard.

-

Immediately seal the vial with the screw cap.

HS-SPME Procedure

-

Place the vial in the autosampler tray or a heating block.

-

Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration of the volatiles in the headspace.[1]

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.[11]

GC-MS Analysis

-

Injection: After extraction, the SPME fiber is immediately transferred to the GC injection port, which is held at 250°C. Desorption is carried out in splitless mode for 5 minutes.[12]

-

Gas Chromatograph:

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Analysis and Quantification

-

Identification: The (3E,5E)-Octadien-2-one in the sample is identified by comparing its mass spectrum and retention time with that of the pure analytical standard.

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations of (3E,5E)-Octadien-2-one with a constant concentration of the 13C labeled internal standard. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Workflow for the analysis of (3E,5E)-Octadien-2-one.

References

- 1. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. (E,E)-3,5-octadien-2-one | 38284-27-4 | Benchchem [benchchem.com]

- 7. 3,5-OCTADIEN-2-ONE CAS#: 30086-02-3 [amp.chemicalbook.com]

- 8. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 9. DSpace [helda.helsinki.fi]

- 10. researchgate.net [researchgate.net]

- 11. Solid-phase microextraction method for the determination of volatile compounds associated to oxidation of fish muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2.4. Volatile compound analysis [bio-protocol.org]

An In-depth Technical Guide on the Isotopic Purity and Stability of (3E,5E)-Octadien-2-one-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E,5E)-Octadien-2-one is a naturally occurring conjugated dienone found in various plants and marine organisms. Its extended π-system and reactive carbonyl group make it a molecule of interest in flavor chemistry and potentially as a synthon in organic chemistry. Isotopic labeling of such molecules with stable isotopes like Carbon-13 (¹³C) is a powerful tool in various research applications, including:

-

Metabolic studies: Tracing the metabolic fate of the molecule in biological systems.

-

Mechanistic studies: Elucidating reaction mechanisms by tracking the position of the labeled atoms.

-

Quantitative analysis: Serving as an internal standard in mass spectrometry-based quantification assays.

This guide focuses on the critical quality attributes of a ¹³C-labeled internal standard: isotopic purity and stability. High isotopic purity is essential for accurate quantification, while good stability ensures the integrity of the standard over its shelf life and during experimental procedures.

Synthesis of (3E,5E)-Octadien-2-one-13C2

A plausible synthetic route for preparing (3E,5E)-Octadien-2-one with two ¹³C labels can be adapted from known methods for synthesizing α,β-unsaturated ketones. A common approach is the aldol condensation followed by dehydration. To introduce the ¹³C labels, ¹³C-labeled starting materials would be used. For instance, a Wittig or Horner-Wadsworth-Emmons reaction could be employed.

A hypothetical two-step synthesis is outlined below, where the ¹³C labels are incorporated via a labeled phosphonate ylide.

Step 1: Synthesis of the ¹³C-labeled phosphonate ylide

Commercially available [1,2-¹³C2]acetyl chloride could be used as a starting material to generate a labeled phosphonate ylide.

Step 2: Horner-Wadsworth-Emmons reaction

The labeled phosphonate ylide would then be reacted with a suitable aldehyde, such as (E)-2-hexenal, to form the desired this compound. The reaction would be carried out under conditions that favor the formation of the (E,E)-isomer.

Logical Relationship: Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Isotopic Purity Determination

Isotopic purity refers to the percentage of the labeled compound that contains the desired number of isotopic labels. It is a critical parameter for internal standards. The primary techniques for its determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic purity. By analyzing the mass-to-charge (m/z) ratio of the molecular ion, the relative abundance of different isotopologues can be determined.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to a suitable ionization source (e.g., ESI, APCI) is used.

-

Data Acquisition: The mass spectrum of the molecular ion region is acquired with high mass accuracy and resolution to separate the peaks corresponding to the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), etc., species.

-

Data Analysis: The peak areas of the different isotopologues are integrated. The natural isotopic abundance of all elements in the molecule must be taken into account to correct the observed peak intensities.

Hypothetical Data Presentation:

| Isotopologue | Theoretical m/z | Observed Abundance (%) | Corrected Abundance (%) |

| C8H12O (Unlabeled) | 124.0888 | 0.5 | 0.4 |

| ¹³C1C7H12O (Singly Labeled) | 125.0922 | 1.0 | 0.8 |

| ¹³C2C6H12O (Doubly Labeled) | 126.0955 | 98.5 | 98.8 |

Isotopic Purity: 98.8%

Experimental Workflow: Isotopic Purity by MS

Caption: Workflow for determining isotopic purity by mass spectrometry.

NMR Spectroscopy

¹³C NMR spectroscopy can also be used to determine isotopic purity. The presence of a ¹³C label at a specific position will result in a singlet in the ¹³C NMR spectrum. The intensity of this signal relative to the signals from the natural abundance ¹³C in an unlabeled standard can be used to determine the isotopic enrichment at that site. For a doubly labeled compound, the presence of ¹³C-¹³C coupling can provide further information.

Experimental Protocol:

-

Sample Preparation: A concentrated solution of this compound in a deuterated solvent (e.g., CDCl₃) is prepared.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: A quantitative ¹³C NMR spectrum is acquired. This requires a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.

-

Data Analysis: The integrals of the signals corresponding to the labeled and unlabeled positions are compared.

Stability Assessment

The stability of an isotopically labeled compound is its ability to remain within established specifications over time under the influence of various environmental factors such as temperature, humidity, and light.

Potential Degradation Pathways

(3E,5E)-Octadien-2-one, as a conjugated dienone, has several potential degradation pathways:

-

Oxidation: The double bonds are susceptible to oxidation, which can lead to cleavage of the carbon chain and the formation of smaller aldehydes and carboxylic acids.[1]

-

Photodegradation: Exposure to light, particularly UV light, can induce isomerization of the double bonds (E to Z) or other photochemical reactions.[2]

-

Polymerization: Conjugated systems can be prone to polymerization, especially at elevated temperatures or in the presence of initiators.

-

Hydrolysis: While less likely for the carbon backbone, extreme pH conditions could potentially affect the molecule's stability.

Signaling Pathway: Potential Degradation

Caption: Potential degradation pathways for (3E,5E)-Octadien-2-one.

Stability Study Design

Stability studies are typically conducted under controlled conditions to predict the shelf life of a compound.

Experimental Protocol:

-

Batch Selection: At least one batch of this compound with known isotopic and chemical purity is used.

-

Storage Conditions: The compound is stored under various conditions:

-

Long-term: 2-8°C (refrigerated)

-

Accelerated: 25°C/60% RH or 40°C/75% RH

-

Photostability: In a photostability chamber according to ICH guidelines.

-

-

Testing Frequency: Samples are pulled at specified time points (e.g., 0, 1, 3, 6, 12 months) and analyzed.

-

Analytical Methods: Stability-indicating analytical methods are used to assess the purity and integrity of the compound. This typically includes:

-

HPLC-UV/MS: To determine chemical purity and identify any degradation products.

-

Mass Spectrometry: To confirm that there is no loss of the isotopic label.

-

Hypothetical Stability Data:

| Time Point | Storage Condition | Chemical Purity (%) (HPLC) | Isotopic Purity (%) (MS) | Appearance |

| 0 months | - | 99.5 | 98.8 | Clear, colorless oil |

| 6 months | 2-8°C | 99.4 | 98.8 | No change |

| 6 months | 25°C/60% RH | 98.9 | 98.8 | Slight yellowing |

| 6 months | 40°C/75% RH | 97.2 | 98.7 | Yellow oil, minor impurity peak |

Conclusion and Recommendations

The utility of this compound as a research tool is highly dependent on its isotopic purity and stability. This guide outlines the fundamental analytical methodologies for characterizing these critical attributes.

Recommendations:

-

Isotopic Purity: A minimum isotopic purity of 98% is recommended for most applications, particularly for use as an internal standard in quantitative mass spectrometry.

-

Storage: Based on the potential for degradation, it is recommended to store this compound at -20°C or colder, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).

-

Handling: Solutions of the compound should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at low temperatures and protected from light.

By following these guidelines, researchers can ensure the quality and integrity of their isotopically labeled this compound, leading to more accurate and reliable experimental results.

References

Commercial availability of (3E,5E)-Octadien-2-one-13C2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3E,5E)-Octadien-2-one-13C2 is a stable isotope-labeled derivative of the naturally occurring α,β-unsaturated ketone, (3E,5E)-Octadien-2-one. While the unlabeled compound is recognized for its role as a flavor and fragrance agent, the carbon-13 enriched version presents a valuable tool for advanced research in drug development and metabolic studies. The introduction of two 13C atoms provides a distinct mass shift, enabling its use as an internal standard for quantitative mass spectrometry-based assays and as a tracer in metabolic flux analysis. This guide provides a comprehensive overview of the commercial availability, chemical properties, and potential research applications of this compound.

Commercial Availability

This compound is available from specialized chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes the key information from a known supplier.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Purity | Notes |

| MedChemExpress | HY-156326S | C613C2H12O | 126.17 | N/A | Isotope-Labeled Compound.[1] |

| Alsachim | 3038 | N/A | N/A | 95% min | On request. |

Physicochemical Properties

The physicochemical properties of the unlabeled (3E,5E)-Octadien-2-one are crucial for understanding its behavior in experimental settings. These properties are summarized in the table below. The isotopic labeling is not expected to significantly alter these properties, except for the molecular weight.

| Property | Value |

| CAS Number | 30086-02-3 |

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent, herbaceous |

| Boiling Point | 185-186 °C at 760 mmHg |

| Flash Point | 63.33 °C (146.00 °F) |

| Solubility | Insoluble in water; soluble in fats and alcohol |

| logP | 1.8 |

Potential Applications in Research and Drug Development

The 13C2-labeled (3E,5E)-Octadien-2-one is a powerful tool for a variety of research applications, primarily leveraging the ability to distinguish it from its endogenous, unlabeled counterpart.

Metabolic Studies

Stable isotope tracers are invaluable for elucidating metabolic pathways. This compound can be introduced into cellular or in vivo models to trace its metabolic fate. By tracking the incorporation of the 13C label into downstream metabolites using techniques like mass spectrometry or NMR, researchers can map its biotransformation and identify the enzymes involved.

Internal Standard for Quantitative Analysis

In drug development and clinical research, accurate quantification of small molecules in biological matrices is critical. This compound can serve as an ideal internal standard for the quantification of the unlabeled compound. Its near-identical chemical and physical properties ensure similar behavior during sample preparation and analysis, while the mass difference allows for precise and accurate measurement using mass spectrometry.

Experimental Considerations and Methodologies

While specific experimental protocols for this compound are not yet widely published, this section provides a general framework based on the use of similar labeled compounds in metabolic research.

General Workflow for In Vitro Metabolic Studies

The following diagram illustrates a typical workflow for investigating the metabolism of a 13C-labeled compound in a cell-based assay.

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like (3E,5E)-Octadien-2-one. The compound and its potential metabolites can be separated based on their boiling points and retention times on a GC column and subsequently detected and identified by mass spectrometry. The 13C2 label will result in a characteristic M+2 peak in the mass spectrum, allowing for clear differentiation from the unlabeled form.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile metabolites, LC-MS is the analytical method of choice. Different LC column chemistries (e.g., reversed-phase, HILIC) can be employed to separate a wide range of metabolites. High-resolution mass spectrometry (e.g., Orbitrap, TOF) can provide accurate mass measurements, further aiding in the identification of 13C-labeled metabolites.

Potential Signaling Pathways and Biological Activity

While the direct interaction of (3E,5E)-Octadien-2-one with specific signaling pathways is not well-documented, its structural relative, (3E,5Z)-Octadien-2-one, has been noted for its potential antimicrobial and insecticidal properties.[2] This suggests that these compounds may interact with pathways related to microbial membrane integrity or insect physiological processes.

The α,β-unsaturated ketone moiety present in (3E,5E)-Octadien-2-one is a Michael acceptor, a structural feature known to be reactive towards nucleophiles, such as the cysteine residues in proteins. This reactivity could be a basis for its biological activity, potentially through the covalent modification of key enzymes or transcription factors involved in cellular signaling. A hypothetical interaction is depicted in the diagram below.

Conclusion

This compound represents a valuable research tool for scientists in academia and the pharmaceutical industry. Its commercial availability opens up opportunities for detailed metabolic studies and the development of robust quantitative analytical methods. While the biological activities and metabolic pathways of this specific compound are still under-explored, the general principles of utilizing stable isotope-labeled compounds provide a clear roadmap for its application in elucidating complex biological processes. Future research utilizing this compound will likely shed more light on its metabolic fate and potential pharmacological effects.

References

Unraveling Metabolic Fates: A Technical Guide to (3E,5E)-Octadien-2-one-13C2 for Pathway Tracing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique for elucidating metabolic pathways, with applications spanning from fundamental biology to drug development. This guide focuses on the utility of (3E,5E)-Octadien-2-one-13C2, a dually labeled isotopologue of the eight-carbon unsaturated ketone, for metabolic pathway tracing. While direct metabolic studies on this specific compound are nascent, this document provides a comprehensive, technically-grounded framework for its application. By leveraging established principles of metabolomics and the known reactivity of α,β-unsaturated carbonyls, we outline hypothetical metabolic pathways, detailed experimental protocols for tracing these pathways, and methods for data analysis. This guide serves as a foundational resource for researchers seeking to employ this compound to investigate cellular metabolism, particularly in the context of lipid metabolism and detoxification pathways.

Introduction to (3E,5E)-Octadien-2-one and Isotopic Tracing

(3E,5E)-Octadien-2-one is a naturally occurring α,β-unsaturated ketone found in various plants and is also a product of lipid peroxidation. Its conjugated double bond system makes it a reactive molecule with the potential to interact with cellular nucleophiles. Understanding its metabolic fate is crucial for assessing its biological activity and potential toxicity.

Isotopic tracing, utilizing compounds enriched with stable isotopes like carbon-13 (¹³C), is an indispensable tool in metabolic research. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This allows for the mapping of metabolic pathways, the quantification of flux through these pathways, and the identification of novel metabolic products. The use of ¹³C-labeled compounds is advantageous as they are non-radioactive and can be detected and quantified with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This compound, with two ¹³C atoms, provides a distinct mass shift that facilitates its differentiation from its unlabeled counterpart and the tracing of its carbon backbone through metabolic transformations.

Proposed Metabolic Pathways of (3E,5E)-Octadien-2-one

Based on the chemical structure of (3E,5E)-Octadien-2-one and the known metabolism of similar compounds, two primary metabolic routes are proposed:

-

Conjugation with Glutathione (GSH): As a reactive α,β-unsaturated ketone, (3E,5E)-Octadien-2-one is susceptible to Michael addition reactions with cellular nucleophiles. The most prominent of these is glutathione (GSH), which plays a critical role in detoxification. This conjugation reaction, catalyzed by glutathione S-transferases (GSTs), would lead to the formation of a glutathione conjugate, which can be further metabolized and excreted.

-

Modified β-Oxidation Pathway: Following activation to its coenzyme A (CoA) ester, (3E,5E)-octadien-2-oyl-CoA, the molecule could enter a modified mitochondrial β-oxidation pathway. Due to the presence of conjugated double bonds, this would likely involve enzymes such as 2,4-dienoyl-CoA reductase to yield intermediates that can be further processed by conventional β-oxidation enzymes, ultimately producing acetyl-CoA.

The following diagram illustrates these proposed pathways:

Experimental Protocols

A generalized workflow for tracing the metabolic fate of this compound is presented below. Specific details will need to be optimized based on the experimental system (e.g., cell culture, animal model).

Cell Culture Protocol

-

Cell Seeding: Plate cells of interest (e.g., hepatocytes, cancer cell lines) at a suitable density and allow them to adhere and reach the desired confluency.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. Include control wells with the unlabeled compound and vehicle-only controls.

-

Time-Course Harvest: At various time points (e.g., 0, 1, 4, 12, 24 hours), rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Metabolic Quenching and Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract metabolites.

-

Sample Preparation: Scrape the cells, collect the cell lysate, and centrifuge to pellet cellular debris. Collect the supernatant containing the metabolites.

-

Analysis: Analyze the metabolite extracts using LC-MS/MS or NMR.

Animal Model Protocol

-

Acclimatization: Acclimatize animals (e.g., mice, rats) to the experimental conditions.

-

Tracer Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: At predetermined time points, collect biological samples such as blood (for plasma), urine, and specific tissues of interest (e.g., liver, kidney).

-

Sample Processing: Process blood to obtain plasma. Immediately freeze tissue samples in liquid nitrogen to quench metabolism.

-

Metabolite Extraction: Homogenize tissue samples in a suitable extraction solvent and process as described for cell cultures.

-

Analysis: Analyze the prepared samples by LC-MS/MS or NMR.

Data Presentation and Analysis

The primary output of these experiments will be the detection and quantification of ¹³C-labeled metabolites. Data should be presented in a clear and structured format to facilitate interpretation.

Hypothetical Quantitative Data

The following table presents hypothetical data on the isotopic enrichment of key metabolites following administration of this compound to a cell culture model.

| Metabolite | Time (hours) | % ¹³C Enrichment (M+2) |

| (3E,5E)-Octadien-2-one | 1 | 95.2 ± 3.1 |

| 4 | 78.5 ± 4.5 | |

| 12 | 45.1 ± 2.8 | |

| 24 | 15.3 ± 1.9 | |

| Glutathione Conjugate | 1 | 12.7 ± 1.5 |

| 4 | 35.8 ± 3.2 | |

| 12 | 28.4 ± 2.5 | |

| 24 | 10.1 ± 1.2 | |

| Acetyl-CoA | 1 | 0.5 ± 0.1 |

| 4 | 2.3 ± 0.4 | |

| 12 | 8.9 ± 1.1 | |

| 24 | 15.6 ± 1.8 | |

| Citrate (from TCA Cycle) | 1 | 0.1 ± 0.05 |

| 4 | 0.8 ± 0.2 | |

| 12 | 3.5 ± 0.6 | |

| 24 | 7.2 ± 0.9 |

Data are presented as mean ± standard deviation.

Analytical Methods

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for sensitive and specific detection of labeled metabolites. A high-resolution mass spectrometer is essential to resolve the M+2 isotopologues from the natural abundance M+0 peaks. Targeted analysis can be performed using multiple reaction monitoring (MRM) for known metabolites, while untargeted analysis can help identify novel metabolic products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide information on the specific position of the ¹³C label within a metabolite, which can be invaluable for elucidating complex metabolic rearrangements. However, NMR is generally less sensitive than MS.

Conclusion

This compound is a promising tool for investigating the metabolic fate of this and related α,β-unsaturated ketones. While the metabolic pathways outlined in this guide are hypothetical, they are grounded in established biochemical principles. The experimental protocols and analytical strategies described provide a robust framework for researchers to design and execute studies aimed at elucidating the precise metabolic transformations of this compound. Such studies will contribute to a deeper understanding of its biological roles and potential toxicological implications, with relevance to both fundamental research and the development of safer pharmaceuticals and consumer products.

The Role of (3E,5E)-Octadien-2-one-¹³C₂ in Advanced Flavor Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of (3E,5E)-Octadien-2-one-¹³C₂ as an internal standard in the quantitative analysis of flavor compounds. (3E,5E)-Octadien-2-one is a significant volatile compound contributing to the flavor profile of various foods and is a key marker for lipid oxidation. The use of its stable isotope-labeled counterpart, (3E,5E)-Octadien-2-one-¹³C₂, in Stable Isotope Dilution Assays (SIDA) coupled with mass spectrometry, offers unparalleled accuracy and precision in quantification.

Introduction to (3E,5E)-Octadien-2-one and its Significance

(3E,5E)-Octadien-2-one is a naturally occurring ketone that imparts fruity, green, and grassy aromas in a variety of food products, including peas, tomatoes, and seafood.[1][2] Its presence and concentration are often indicative of the freshness and flavor quality of the product. However, it is also a secondary product of the oxidation of polyunsaturated fatty acids, such as linoleic acid.[1][2] Therefore, monitoring its levels can be crucial for assessing food quality, stability, and the extent of lipid peroxidation.

The Principle of Stable Isotope Dilution Assay (SIDA)

Stable Isotope Dilution Assay (SIDA) is the gold standard for quantitative analysis in complex matrices like food.[3][4][5] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, (3E,5E)-Octadien-2-one-¹³C₂) to the sample at the beginning of the analytical procedure.[3][4] Because the labeled internal standard is chemically identical to the native analyte, it experiences the same physical and chemical effects during sample preparation, extraction, and analysis, including any losses or matrix effects.[3][4][5] By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, highly accurate and precise quantification can be achieved, as the ratio is unaffected by variations in sample recovery.[3][4]

Formation Pathway of (3E,5E)-Octadien-2-one

(3E,5E)-Octadien-2-one is primarily formed through the autoxidation of linoleic acid, a common polyunsaturated fatty acid. The process is a free-radical chain reaction involving initiation, propagation, and termination steps.[6][7] The key steps leading to the formation of (3E,5E)-Octadien-2-one are the formation of lipid hydroperoxides and their subsequent degradation.

Caption: Lipid Peroxidation Pathway of Linoleic Acid.

Experimental Protocol: Quantification of (3E,5E)-Octadien-2-one using SIDA and HS-SPME-GC-MS

This section outlines a detailed methodology for the quantification of (3E,5E)-Octadien-2-one in a food matrix using (3E,5E)-Octadien-2-one-¹³C₂ as an internal standard.

1. Materials and Reagents:

-

(3E,5E)-Octadien-2-one (native standard)

-

(3E,5E)-Octadien-2-one-¹³C₂ (internal standard)

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium chloride

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

2. Preparation of Standard Solutions:

-

Native Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (3E,5E)-Octadien-2-one and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of (3E,5E)-Octadien-2-one-¹³C₂ and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the native standard stock solution with methanol to cover the expected concentration range in the samples.

3. Sample Preparation and Extraction:

-

Accurately weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

-

Add 5 mL of deionized water and 2 g of sodium chloride to the vial.

-

Spike the sample with a known amount of the (3E,5E)-Octadien-2-one-¹³C₂ internal standard solution (e.g., 50 µL of a 10 µg/mL solution).

-

Immediately cap the vial tightly.

4. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath equipped with a magnetic stirrer.

-

Equilibrate the sample at 60°C for 15 minutes with continuous stirring.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with stirring.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: 250°C, splitless mode for 2 minutes.

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 240°C, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for native (3E,5E)-Octadien-2-one (e.g., m/z 124, 81, 53).

-

Monitor characteristic ions for (3E,5E)-Octadien-2-one-¹³C₂ (e.g., m/z 126, 83, 55).

-

-

Caption: SIDA Experimental Workflow.

Data Presentation and Quantification

The quantification of (3E,5E)-Octadien-2-one is based on the ratio of the peak area of the native analyte to the peak area of the ¹³C₂-labeled internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the native analyte in the prepared standard solutions.

Table 1: Representative Calibration Data

| Calibration Level | Concentration of Native Analyte (ng/mL) | Peak Area of Native Analyte | Peak Area of ¹³C₂-Internal Standard | Area Ratio (Native/Internal) |

| 1 | 1 | 2,540 | 101,200 | 0.025 |

| 2 | 5 | 12,800 | 102,100 | 0.125 |

| 3 | 10 | 25,900 | 101,500 | 0.255 |

| 4 | 50 | 129,500 | 101,800 | 1.272 |

| 5 | 100 | 258,000 | 101,000 | 2.554 |

| 6 | 200 | 518,000 | 101,300 | 5.114 |

| Linear Regression | R² = 0.9998 |

Table 2: Method Validation - Recovery and Precision in a Spiked Food Matrix

| Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) | RSD (%) (n=5) |

| 10 | 9.8 | 98.0 | 4.5 |

| 50 | 51.2 | 102.4 | 3.8 |

| 100 | 99.5 | 99.5 | 3.2 |

Table 3: Quantification of (3E,5E)-Octadien-2-one in Food Samples

| Sample ID | Peak Area of Native Analyte | Peak Area of ¹³C₂-Internal Standard | Area Ratio (Native/Internal) | Calculated Concentration (ng/g) |

| Food Product A | 45,300 | 101,700 | 0.445 | 17.5 |

| Food Product B | 15,200 | 102,300 | 0.149 | 5.9 |

| Food Product C | 88,900 | 101,100 | 0.879 | 34.6 |

Conclusion

The use of (3E,5E)-Octadien-2-one-¹³C₂ as an internal standard in a Stable Isotope Dilution Assay provides a robust and reliable method for the quantification of this key flavor and lipid oxidation marker in complex food matrices. The detailed protocol and data presented in this guide demonstrate the effectiveness of this approach in achieving high accuracy, precision, and sensitivity, which are critical for quality control, shelf-life studies, and flavor research in the food and pharmaceutical industries.

References

- 1. mdpi.com [mdpi.com]

- 2. (E,E)-3,5-octadien-2-one | 38284-27-4 | Benchchem [benchchem.com]

- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]

- 6. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

(3E,5E)-Octadien-2-one-13C2: A Technical Guide for its Application as an Internal Standard in Volatile Organic Compound Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of volatile organic compounds (VOCs) is a critical aspect of research in fields ranging from environmental science and food chemistry to drug development and clinical diagnostics. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. This technical guide focuses on the application of (3E,5E)-Octadien-2-one-13C2 as a stable isotope-labeled internal standard for the quantification of its unlabeled counterpart, (3E,5E)-Octadien-2-one, and potentially other structurally similar volatile ketones.

(3E,5E)-Octadien-2-one is a naturally occurring volatile compound found in various food products and is of interest due to its sensory properties and potential as a biomarker. Its 13C2-labeled isotopologue, this compound, serves as an ideal internal standard for mitigating matrix effects and variations in sample preparation and instrument response during analysis by gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of both the unlabeled (analyte) and the 13C2-labeled (internal standard) compounds are presented in Table 1. The primary difference between the two is the molecular weight, which allows for their distinct detection by mass spectrometry.

Table 1: Physicochemical Properties of (3E,5E)-Octadien-2-one and its 13C2-labeled isotopologue.

| Property | (3E,5E)-Octadien-2-one | This compound |

| Molecular Formula | C₈H₁₂O | C₆¹³C₂H₁₂O |

| Molecular Weight | 124.18 g/mol | 126.17 g/mol [1] |

| Appearance | Colorless to pale yellow liquid | Not specified (expected to be similar to unlabeled) |

| Boiling Point | 194-195 °C at 760 mmHg (estimated) | Not specified (expected to be similar to unlabeled) |

| Solubility | Soluble in alcohol; slightly soluble in water | Not specified (expected to be similar to unlabeled) |

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of the isotopically labeled standard to the sample prior to any sample preparation or analysis. The labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), any losses or variations during the analytical process will affect both compounds equally. This allows for a highly accurate quantification of the native analyte based on the ratio of the signal from the analyte to the signal from the internal standard.

A general workflow for the quantification of a volatile organic compound using a stable isotope-labeled internal standard is depicted below.

Caption: General workflow for the quantification of volatile organic compounds using a stable isotope-labeled internal standard.

Hypothetical Experimental Protocol: Quantification of (3E,5E)-Octadien-2-one in a Food Matrix

As no specific published methods for the use of this compound as an internal standard were found, the following is a representative, hypothetical protocol based on established methods for VOC analysis. This protocol is intended to serve as a starting point for method development.

Materials and Reagents

-

(3E,5E)-Octadien-2-one (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium chloride

-

20 mL headspace vials with PTFE-lined septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve (3E,5E)-Octadien-2-one and this compound in methanol in separate volumetric flasks.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of the unlabeled analyte in methanol.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound in methanol.

Sample Preparation and Extraction

-

Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

-

Add 5 mL of deionized water and 1 g of sodium chloride to the vial.

-

Spike the sample with a known volume (e.g., 50 µL) of the 10 µg/mL internal standard spiking solution.

-

Immediately seal the vial with a PTFE-lined septum and cap.

-

Equilibrate the sample in a heating block at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. Optimization will be required for specific instrumentation and matrices.

Table 2: Hypothetical GC-MS Parameters for the Analysis of (3E,5E)-Octadien-2-one.

| Parameter | Setting |

| Gas Chromatograph | |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 40 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ions (m/z) | To be determined empirically. For (3E,5E)-Octadien-2-one, likely fragments would be monitored. For the 13C2-labeled standard, ions with a +2 Da shift would be selected. |

Calibration and Quantification

-

Prepare a calibration curve by analyzing the working standard solutions spiked with the same amount of internal standard as the samples.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

The concentration of (3E,5E)-Octadien-2-one in the samples can be calculated from the linear regression equation of the calibration curve.

Data Presentation

Quantitative data from such an analysis should be presented in a clear and structured format. The following tables are examples of how to present calibration data and sample quantification results.

Table 3: Example Calibration Curve Data.

| Calibration Level (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |

| 1 | 15,000 | 300,000 | 0.05 |

| 5 | 78,000 | 310,000 | 0.25 |

| 10 | 160,000 | 305,000 | 0.52 |

| 25 | 400,000 | 298,000 | 1.34 |

| 50 | 810,000 | 302,000 | 2.68 |

| 100 | 1,650,000 | 308,000 | 5.36 |

Table 4: Example Sample Quantification Results.

| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/g) |

| Sample 1 | 250,000 | 305,000 | 0.82 | 15.3 |

| Sample 2 | 55,000 | 299,000 | 0.18 | 3.4 |

| Sample 3 | 680,000 | 310,000 | 2.19 | 41.0 |

Signaling Pathways and Biological Relevance

While (3E,5E)-Octadien-2-one is a known flavor and aroma compound, its specific role in biological signaling pathways is not well-defined in the available literature. Ketone bodies, in general, are known to be utilized as an energy source by various organs, particularly the brain, during periods of low glucose availability. The metabolism of ketones involves their conversion to acetyl-CoA, which then enters the citric acid cycle.

The metabolic pathway for general ketone body utilization is illustrated below. It is important to note that this is a general pathway and the specific metabolism of an unsaturated ketone like octadien-2-one may involve additional enzymatic steps.

Caption: A simplified diagram of general ketone body metabolism leading to energy production.

Conclusion

This compound is a valuable tool for researchers requiring accurate and precise quantification of its unlabeled counterpart in complex matrices. The use of this stable isotope-labeled internal standard in conjunction with GC-MS-based isotope dilution analysis can overcome many of the challenges associated with traditional quantitative methods for volatile compounds. While specific applications of this particular labeled standard are not yet widely published, the principles and hypothetical protocol outlined in this guide provide a solid foundation for the development of robust and reliable analytical methods. Further research into the occurrence, metabolism, and biological significance of (3E,5E)-Octadien-2-one will undoubtedly benefit from the availability of this important analytical standard.

References

Investigating Food Aroma: A Technical Guide to Utilizing (3E,5E)-Octadien-2-one-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the isotopically labeled compound, (3E,5E)-Octadien-2-one-13C2, in the precise analysis of food aroma. While specific research utilizing this labeled standard is not publicly available, this document outlines the established scientific principles and methodologies for its use, particularly in Stable Isotope Dilution Assays (SIDA), a gold-standard technique for the accurate quantification of volatile aroma compounds.

Introduction to (3E,5E)-Octadien-2-one and its Significance in Food Aroma

(3E,5E)-Octadien-2-one is a naturally occurring volatile organic compound that contributes to the aroma profile of various foods. It is characterized by a metallic, mushroom-like, or green, grassy odor. The presence and concentration of this compound can significantly impact the sensory perception of food products, sometimes contributing to desirable flavor notes, while in other cases, it can be responsible for off-flavors. For instance, it has been associated with the metallic off-flavor in deep-frozen green beans and can be present in hydrolyzed soy protein. Given its potent aroma, accurate quantification is crucial for food quality control, product development, and sensory science research.

This compound is the isotopically labeled analogue of this aroma compound, containing two carbon-13 atoms.[1] This stable isotope labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.

The Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a powerful analytical technique for the accurate quantification of analytes in complex matrices. The core principle involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. The labeled standard is chemically identical to the native analyte and therefore behaves identically during extraction, purification, and chromatographic separation.

By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, any losses during sample preparation are compensated for, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of (3E,5E)-Octadien-2-one using SIDA and GC-MS

The following provides a generalized, yet detailed, experimental protocol for the quantification of (3E,5E)-Octadien-2-one in a food matrix using this compound as an internal standard.

Materials and Reagents

-

Food Sample: (e.g., green beans, soy protein hydrolysate, dairy product)

-

This compound: (Internal Standard Solution of known concentration in a suitable solvent like methanol or dichloromethane)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (for extraction, all high purity, residue-free)

-

Drying Agent: Anhydrous sodium sulfate

-

Concentration Apparatus: Rotary evaporator or gentle stream of nitrogen

Sample Preparation and Extraction

-

Homogenization: Homogenize a known weight of the food sample (e.g., 10 g) with a suitable amount of water to create a slurry.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the homogenized sample. The amount added should be in a similar order of magnitude as the expected concentration of the native analyte.

-

Equilibration: Thoroughly mix the sample and allow it to equilibrate for a defined period (e.g., 30 minutes) to ensure a homogenous distribution of the internal standard.

-

Solvent Extraction:

-

Add a measured volume of an appropriate organic solvent (e.g., dichloromethane or a mixture of diethyl ether and pentane).

-

Vigorously shake or vortex the mixture for a set time (e.g., 15 minutes) to extract the volatile compounds.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

-

Repeat Extraction: Collect the organic layer and repeat the extraction process on the aqueous layer two more times to ensure complete extraction.

-

Drying and Concentration:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract.

-

Carefully concentrate the extract to a small, known volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen at a controlled temperature to avoid loss of volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a suitable capillary column for aroma analysis (e.g., DB-5ms, DB-WAX).

-

Oven Temperature Program: Develop a temperature program that provides good separation of the target analyte from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Ions to Monitor:

-

For native (3E,5E)-Octadien-2-one (C8H12O, MW: 124.18): Monitor at least two characteristic ions (e.g., m/z 124 as the molecular ion and a prominent fragment ion).

-

For this compound (C6¹³C2H12O, MW: 126.17): Monitor the corresponding ions shifted by +2 Da (e.g., m/z 126).

-

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the selected ions for both the native analyte and the labeled internal standard at the correct retention time.

-

Response Factor Calculation: Analyze a standard solution containing known concentrations of both the native analyte and the labeled internal standard to determine the relative response factor (RRF).

-

Concentration Calculation: Calculate the concentration of (3E,5E)-Octadien-2-one in the original food sample using the following formula:

Concentration (ng/g) = (Area_analyte / Area_IS) * (Amount_IS / Weight_sample) * RRF

Where:

-

Area_analyte = Peak area of the native analyte

-

Area_IS = Peak area of the internal standard (this compound)

-

Amount_IS = Amount of internal standard added to the sample (in ng)

-

Weight_sample = Weight of the food sample (in g)

-

RRF = Relative Response Factor

-

Quantitative Data Summary (Illustrative Example)

The following table presents hypothetical quantitative data for (3E,5E)-Octadien-2-one in various food matrices, as would be obtained using the SIDA protocol described above. Note: This data is for illustrative purposes only, as specific published data for the 13C2-labeled standard is not available.

| Food Matrix | Sample ID | Concentration of (3E,5E)-Octadien-2-one (µg/kg) | Standard Deviation (µg/kg) | Recovery (%) |

| Deep-Frozen Green Beans | GB-01 | 15.2 | 1.1 | 98 |

| Deep-Frozen Green Beans | GB-02 | 21.5 | 1.8 | 97 |

| Hydrolyzed Soy Protein | HSP-01 | 8.9 | 0.7 | 99 |

| Hydrolyzed Soy Protein | HSP-02 | 12.4 | 1.0 | 96 |

| UHT Milk (Control) | M-C | < 0.5 (Not Detected) | - | - |

| UHT Milk (Stored) | M-S | 2.1 | 0.3 | 95 |

Visualizations

Experimental Workflow

Caption: General workflow for the quantification of (3E,5E)-Octadien-2-one in food using SIDA.

Hypothetical Signaling Pathway for Metallic Off-Flavor Perception

Caption: Hypothetical pathway for the perception of metallic off-flavor involving (3E,5E)-Octadien-2-one.

References

The Role of (3E,5E)-Octadien-2-one-¹³C₂ in Advancing Lipid Peroxidation Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation is a critical pathological process implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The study of lipid peroxidation products is essential for understanding disease mechanisms and for the development of novel therapeutic interventions. Among the myriad of molecules generated during lipid peroxidation, α,β-unsaturated ketones such as (3E,5E)-Octadien-2-one are of significant interest due to their high reactivity and potential to modify cellular macromolecules. This technical guide provides a comprehensive overview of the role and application of isotopically labeled (3E,5E)-Octadien-2-one, specifically (3E,5E)-Octadien-2-one-¹³C₂, in lipid peroxidation studies. This guide will delve into the rationale for its use, outline relevant experimental protocols, present data in a structured format, and provide visualizations of key pathways and workflows to empower researchers in this critical field.

Introduction to Lipid Peroxidation and (3E,5E)-Octadien-2-one

Lipid peroxidation is a complex chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cell membranes and lipoproteins. This process leads to the formation of a diverse array of reactive aldehydes and ketones, which can propagate cellular damage by reacting with proteins, nucleic acids, and other lipids.

(3E,5E)-Octadien-2-one is an α,β-unsaturated ketone that can be formed during the oxidative degradation of PUFAs. Its conjugated diene and ketone functional groups make it a reactive electrophile, capable of participating in Michael addition reactions with nucleophilic residues in biomolecules, such as cysteine and histidine. This reactivity underlies its potential role in the pathophysiology of oxidative stress-related diseases. While detected in some biological systems, its precise quantitative contribution to the pool of reactive carbonyl species is an active area of investigation.

The use of a stable isotope-labeled internal standard, such as (3E,5E)-Octadien-2-one-¹³C₂, is indispensable for the accurate and precise quantification of the endogenous, unlabeled analyte in complex biological matrices using mass spectrometry-based methods. The ¹³C₂ label provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing it to serve as an ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response.

Synthesis of (3E,5E)-Octadien-2-one and its ¹³C₂-labeled Analog

Conceptual Synthetic Strategies:

-

Aldol Condensation: A crossed aldol condensation between propanal and 2-pentenal, followed by dehydration, could potentially yield the (3E,5E)-octa-3,5-dien-2-one structure. The stereochemistry of the double bonds would need to be controlled through appropriate reaction conditions.

-

Wittig Reaction: The Wittig reaction provides a versatile method for forming carbon-carbon double bonds. A stabilized ylide derived from a phosphonium salt of a C₂ fragment could be reacted with (2E,4E)-hexadienal to form the desired product. The use of stabilized ylides generally favors the formation of the (E)-alkene.

Synthesis of (3E,5E)-Octadien-2-one-¹³C₂:

To introduce the ¹³C₂ label, a ¹³C-labeled precursor would be required in one of the synthetic steps. For instance, in a Wittig-based approach, a ¹³C₂-labeled acetylmethylenetriphenylphosphorane could be utilized. The synthesis of such a labeled reagent would be a critical and challenging step in the overall process.

Due to the lack of a specific published protocol, researchers would need to undertake significant synthetic methodology development to produce (3E,5E)-Octadien-2-one-¹³C₂.

Experimental Protocols

The primary application of (3E,5E)-Octadien-2-one-¹³C₂ is as an internal standard for the quantification of endogenous (3E,5E)-Octadien-2-one in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of (3E,5E)-Octadien-2-one in Biological Samples using LC-MS/MS

Objective: To accurately quantify the concentration of (3E,5E)-Octadien-2-one in biological matrices such as plasma, tissue homogenates, or cell lysates.

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

(3E,5E)-Octadien-2-one-¹³C₂ internal standard solution (of known concentration)

-

Extraction solvent (e.g., ethyl acetate or a mixture of isopropanol and hexane)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

Protocol:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of the sample, add a known amount of (3E,5E)-Octadien-2-one-¹³C₂ internal standard (e.g., 10 µL of a 1 µg/mL solution).

-

Vortex briefly to mix.

-

-

Liquid-Liquid Extraction:

-

Add 500 µL of extraction solvent to the sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

-

Carefully transfer the organic (upper) layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject a suitable volume (e.g., 10 µL) of the sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 column with a gradient elution profile to separate (3E,5E)-Octadien-2-one from other matrix components.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

A typical gradient might run from 10% B to 90% B over 10 minutes.

-

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

-

Analyte (unlabeled): Determine the optimal MRM transition (e.g., m/z [M+H]⁺ → fragment ion).

-

Internal Standard (¹³C₂-labeled): The precursor ion will be shifted by +2 Da (e.g., m/z [M+H+2]⁺). The fragment ion may or may not be shifted depending on the location of the labels.

-

-

Data Analysis:

-

Generate a calibration curve by analyzing standards of known concentrations of unlabeled (3E,5E)-Octadien-2-one spiked with a constant amount of the ¹³C₂-labeled internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

-

Determine the concentration of (3E,5E)-Octadien-2-one in the biological samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

While specific quantitative data for (3E,5E)-Octadien-2-one in various biological samples under different oxidative stress conditions is not extensively available in published literature, the following tables provide a template for how such data should be structured. The values presented are hypothetical and for illustrative purposes only, based on expected trends for lipid peroxidation products.

Table 1: Hypothetical Levels of (3E,5E)-Octadien-2-one in Human Plasma in Different Disease States

| Patient Group | (3E,5E)-Octadien-2-one (ng/mL) | Standard Deviation |

| Healthy Controls (n=50) | 0.5 | 0.2 |

| Cardiovascular Disease (n=50) | 2.8 | 1.1 |

| Alzheimer's Disease (n=50) | 3.5 | 1.5 |

| Type 2 Diabetes (n=50) | 2.1 | 0.9 |

Table 2: Hypothetical (3E,5E)-Octadien-2-one Levels in Rat Liver Homogenate After Oxidative Challenge

| Treatment Group | (3E,5E)-Octadien-2-one (ng/mg protein) | Standard Deviation |

| Control (Vehicle) | 1.2 | 0.4 |

| Carbon Tetrachloride (CCl₄) | 8.7 | 2.5 |

| CCl₄ + Antioxidant | 3.1 | 1.0 |

Visualization of Pathways and Workflows

Lipid Peroxidation and Formation of α,β-Unsaturated Ketones

The following diagram illustrates the general process of lipid peroxidation leading to the formation of reactive carbonyl species like (3E,5E)-Octadien-2-one.

Caption: Formation of (3E,5E)-Octadien-2-one from lipid peroxidation.

Experimental Workflow for Quantification

This diagram outlines the key steps in the experimental workflow for quantifying (3E,5E)-Octadien-2-one using its ¹³C₂-labeled internal standard.

Caption: Workflow for quantifying (3E,5E)-Octadien-2-one.

Signaling Consequences of Protein Carbonylation

The reaction of α,β-unsaturated ketones with cellular proteins can lead to protein carbonylation, a post-translational modification that can alter protein function and trigger downstream signaling events.

Caption: Protein carbonylation by (3E,5E)-Octadien-2-one.

Conclusion and Future Directions

The study of specific lipid peroxidation products like (3E,5E)-Octadien-2-one holds significant promise for elucidating the molecular mechanisms of oxidative stress-related diseases. The use of a stable isotope-labeled internal standard, (3E,5E)-Octadien-2-one-¹³C₂, is paramount for achieving the analytical rigor required for its accurate quantification in complex biological systems. While the synthesis of this labeled compound presents a challenge, the potential insights to be gained from its application in quantitative lipidomics are substantial.

Future research should focus on the development of robust and accessible synthetic routes for (3E,5E)-Octadien-2-one and its isotopologues. Furthermore, comprehensive studies are needed to quantify its levels in a wide range of biological tissues and fluids in both health and disease. This will enable a clearer understanding of its role as a biomarker and a mediator of cellular dysfunction in the context of lipid peroxidation. Such knowledge is critical for the development of targeted therapeutic strategies aimed at mitigating the detrimental effects of oxidative stress.

Methodological & Application

Application Note and Protocol: (3E,5E)-Octadien-2-one-13C2 as an Internal Standard for the Quantification of (3E,5E)-Octadien-2-one by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the use of (3E,5E)-Octadien-2-one-13C2 as an internal standard for the accurate quantification of (3E,5E)-Octadien-2-one in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

(3E,5E)-Octadien-2-one is a volatile organic compound (VOC) found in various natural sources and is also used as a flavoring agent.[1][2] Accurate quantification of this compound is crucial in food science, environmental analysis, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds.[3][4][5][6][7] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis.[8][9][10] The labeled internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix and instrument variability, thus providing reliable correction for any analyte loss during sample preparation and analysis. This application note provides a comprehensive protocol for the use of this compound as an internal standard for the quantification of (3E,5E)-Octadien-2-one.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for sample preparation, instrument setup, and data analysis.

Materials and Reagents

-

(3E,5E)-Octadien-2-one: Analytical standard of known purity (≥95%).

-

This compound: Isotope-labeled internal standard (≥98% isotopic purity).[11]

-

Solvents: High-purity, GC-MS grade solvents (e.g., methanol, dichloromethane, hexane).

-

Sample Matrix: The matrix in which the analyte is to be quantified (e.g., water, soil, food extract).

-

Inert Vials: 2 mL amber glass vials with PTFE-lined screw caps.

-

Syringes: Gas-tight syringes for standard and sample injection.

-

Solid Phase Microextraction (SPME) fibers: For headspace analysis (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).

Standard Solution Preparation

-

Primary Stock Solution of (3E,5E)-Octadien-2-one (1 mg/mL): Accurately weigh 10 mg of (3E,5E)-Octadien-2-one and dissolve it in 10 mL of methanol in a volumetric flask.

-

Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[11]

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of (3E,5E)-Octadien-2-one with the appropriate solvent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-